molecular formula C11H10BrN3O B12573175 5-(Benzyloxy)-3-bromopyrazin-2-amine CAS No. 642084-45-5

5-(Benzyloxy)-3-bromopyrazin-2-amine

Cat. No.: B12573175
CAS No.: 642084-45-5
M. Wt: 280.12 g/mol
InChI Key: XPVKXZZJHUGKFS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromopyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-bromopyrazin-2-amine typically involves the following steps:

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-bromopyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzylamine derivative.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products like 5-(Benzyloxy)-3-azidopyrazin-2-amine.

    Oxidation: Products like 5-(Benzyloxy)-3-bromopyrazine-2-carbaldehyde.

    Reduction: Products like 5-(Benzyloxy)-3-bromopyrazin-2-ylmethanamine.

Scientific Research Applications

5-(Benzyloxy)-3-bromopyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction of pyrazine derivatives with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromopyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(Benzyloxy)-3-iodopyrazin-2-amine: Similar structure but with an iodine atom instead of bromine.

    5-(Benzyloxy)-3-fluoropyrazin-2-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

5-(Benzyloxy)-3-bromopyrazin-2-amine is unique due to the specific combination of the benzyloxy and bromine substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

CAS No.

642084-45-5

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-5-phenylmethoxypyrazin-2-amine

InChI

InChI=1S/C11H10BrN3O/c12-10-11(13)14-6-9(15-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)

InChI Key

XPVKXZZJHUGKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C(=N2)Br)N

Origin of Product

United States

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